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Compound of Interest

Compound Name: Ethyl 6-ethoxy-2-hydroxybenzoate

Cat. No.: B129883

Abstract

This document provides a comprehensive guide to the analytical methodologies for Ethyl 6-
ethoxy-2-hydroxybenzoate (CAS No. 154364-61-1), a key intermediate in pharmaceutical
and chemical synthesis. The protocols detailed herein are designed for researchers, quality
control analysts, and drug development professionals, ensuring robust and reliable
characterization. We will cover chromatographic techniques for separation and quantification
(HPLC, GC-MS) and spectroscopic methods for structural elucidation (NMR, FT-IR, MS). All
methodologies are presented with a focus on the scientific rationale behind procedural choices
and are grounded in the principles of analytical procedure validation as outlined by the
International Council for Harmonisation (ICH).[1][2][3]

Introduction and Physicochemical Profile

Ethyl 6-ethoxy-2-hydroxybenzoate is a substituted benzoate ester whose purity and
structural integrity are critical for its downstream applications. The presence of multiple
functional groups—an ester, an ether, and a phenolic hydroxyl—necessitates a multi-faceted
analytical approach to fully characterize the molecule and its potential impurities. Accurate and
precise analytical methods are paramount for ensuring batch-to-batch consistency, stability,
and compliance with regulatory standards.

Physicochemical Data:
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Property Value Source

) Ethyl 6-ethoxy-2-
Chemical Name
hydroxybenzoate

Ethyl 2-ethoxy-6-

Synonyms hydroxybenzoate

CAS Number 154364-61-1

Molecular Formula C11H1404 [4]
Molecular Weight 210.23 g/mol

Appearance Solid

Melting Point 60 °C

Chromatographic Analysis for Purity and Assay

Chromatographic methods are the cornerstone for separating the analyte from impurities and
accurately determining its concentration.

High-Performance Liquid Chromatography (HPLC-UV)
for Quantification

Expertise & Rationale: A reversed-phase HPLC (RP-HPLC) method is the preferred approach
for quantifying Ethyl 6-ethoxy-2-hydroxybenzoate due to its moderate polarity. A C18
stationary phase provides excellent retention and separation from potential non-polar and polar
impurities. The mobile phase, a mixture of acetonitrile and acidified water, ensures good peak
shape and resolution. The acidic modifier (phosphoric acid) suppresses the ionization of the
phenolic hydroxyl group, which prevents peak tailing and improves reproducibility. UV detection
at ~270 nm is chosen based on the chromophoric nature of the substituted benzene ring,
offering high sensitivity.

Experimental Protocol: HPLC Method for Assay and Purity

o Sample Preparation: Accurately weigh and dissolve 10.0 mg of Ethyl 6-ethoxy-2-
hydroxybenzoate in methanol to prepare a 1.0 mg/mL stock solution. Dilute this stock
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solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.

o Chromatographic Conditions:
o Column: C18, 250 mm x 4.6 mm, 5 um particle size.
o Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v).[5]
o Flow Rate: 1.0 mL/min.
o Column Temperature: 30 °C.
o Detection: UV at 272 nm.[6]
o Injection Volume: 10 pL.
o Run Time: Approximately 15 minutes.

o Data Analysis: Calculate the assay percentage and impurity profile by area normalization,
assuming all components have a similar response factor at the detection wavelength. For
absolute quantification, use a certified reference standard to generate a calibration curve.

Trustworthiness: Protocol for Method Validation (ICH Q2(R2) Framework)[3][7]

To ensure the method is fit for its intended purpose, a full validation must be performed. The
following parameters and acceptance criteria provide a self-validating system.
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Validation Parameter

Protocol Summary

Acceptance Criteria

Analyze blank (mobile phase),

placebo (if in formulation), and

Analyte peak is free from

interference from other

Specificity ] ) o
analyte spiked with expected components. Peak purity index
impurities/degradants. should be >0.995.[8]
Analyze a minimum of five
concentrations across the ] o

) ) Correlation coefficient (r2) =

Linearity expected range (e.g., 50% to 0.999
150% of the nominal R
concentration).[8]

Perform recovery studies by

spiking a known amount of

) ) Mean recovery should be
Accuracy analyte into a blank matrix at o
) within 98.0% to 102.0%.[1]

three concentration levels

(e.g., 80%, 100%, 120%).

- Repeatability (Intra-day): Six

replicate injections of the same

o sample. - Intermediate Relative Standard Deviation

Precision -

Precision (Inter-day): Repeat (%RSD) < 2.0%.[1]

analysis on a different day with

a different analyst/instrument.

] ) The method provides
The range is established from
) ) acceptable results for all three

Range the linearity, accuracy, and

precision studies.[8]

parameters across the

specified range.

Limit of Detection (LOD)

Determined based on signal-
to-noise ratio (S/N) of 3:1 or
from the standard deviation of
the response and the slope of

the calibration curve.

The lowest concentration at
which the analyte can be

reliably detected.
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Determined based on S/N of The lowest concentration that
o o 10:1 or from the standard can be quantified with
Limit of Quantitation (LOQ) o o
deviation of the response and acceptable precision and

the slope. accuracy (%RSD < 10%).[9]

Intentionally vary method o

] System suitability parameters
parameters (e.g., £5% mobile o o

. remain within specification;
Robustness phase composition, £2°C ]
peak retention and area show
column temperature, 0.1 o
) no significant changes.[3]

mL/min flow rate).

Gas Chromatography-Mass Spectrometry (GC-MS) for
Identification

Expertise & Rationale: GC-MS is a powerful technique for confirming the identity of Ethyl 6-
ethoxy-2-hydroxybenzoate and for identifying volatile and semi-volatile impurities. The
compound's molecular weight and structure make it amenable to GC analysis. A non-polar
capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is
suitable for separating compounds based on their boiling points. Electron lonization (El) at 70
eV provides a reproducible fragmentation pattern that serves as a "fingerprint” for the molecule,
allowing for unambiguous identification via library matching or spectral interpretation.

Experimental Protocol: GC-MS Identification

o Sample Preparation: Prepare a dilute solution of the sample (~100 pg/mL) in a volatile
organic solvent such as Ethyl Acetate or Dichloromethane.

¢ Instrumental Conditions:

o

GC System: Agilent 7890 GC or equivalent.[10]

[¢]

Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 um film thickness.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

o

o

Inlet Temperature: 250 °C, Split mode (e.g., 40:1).[10]
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[e]

Oven Program: Initial temperature 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold
for 5 min.

[e]

MS System: Agilent 5975 MSD or equivalent.[10]

o

Transfer Line Temp: 280 °C.

[¢]

lon Source Temp: 230 °C.[10]

[e]

lonization Mode: Electron lonization (El) at 70 eV.

[e]

Scan Range: 40-400 m/z.

o Data Analysis: Compare the acquired mass spectrum with a reference spectrum or interpret
the fragmentation pattern to confirm the structure.

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is unparalleled for unambiguous structure determination. *H NMR provides
information on the number and environment of protons, while 33C NMR details the carbon
skeleton. Predicted chemical shifts are based on analogous structures like ethyl benzoate and
ethyl salicylate.[11][12][13]

e Predicted *H NMR (in CDCls, ~400 MHz):

o ~1.4 ppm (triplet, 6H): Two overlapping triplets from the methyl protons of the two ethyl
groups (ester and ether).

o ~4.1-4.4 ppm (quartet, 4H): Two overlapping quartets from the methylene protons of the
two ethyl groups.

o ~6.5-7.8 ppm (multiplet, 3H): Protons on the aromatic ring.

o ~10-11 ppm (singlet, 1H): Phenolic hydroxyl proton (position may vary and peak may be
broad).
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e Predicted 3C NMR (in CDCls, ~100 MHz):
o ~14 ppm: Methyl carbons of the ethyl groups.
o ~61-65 ppm: Methylene carbons of the ethyl groups.[14]

o ~105-160 ppm: Six distinct signals for the aromatic and hydroxyl/ether-substituted
carbons.

o ~170 ppm: Carbonyl carbon of the ester group.[14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR is a rapid and simple method to confirm the presence of key functional groups.
The spectrum provides a unique fingerprint for the molecule.

» Predicted Characteristic Absorptions (KBr pellet or thin film):
o 3200-3400 cm~1 (Broad): O-H stretching of the phenolic group.
o 2850-3000 cm~1: C-H stretching of the aliphatic ethyl groups.
o ~1680 cm~1 (Strong): C=0 stretching of the ester carbonyl group.
o ~1600, ~1450 cm~1: C=C stretching within the aromatic ring.

o ~1250 cm~1: C-O stretching of the ester and ether groups.

Mass Spectrometry (MS)

Rationale: The mass spectrum provides the molecular weight and fragmentation pattern, which
are crucial for identity confirmation.

o Expected El Fragmentation:
o m/z 210: Molecular ion peak [M]*.

o m/z 182: Loss of ethylene (-Cz2H4) from an ethoxy group.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://askfilo.com/user-question-answers-smart-solutions/question-1-a-the-nmr-spectrum-for-ethyl-benzoate-contains-3330353132353333
https://askfilo.com/user-question-answers-smart-solutions/question-1-a-the-nmr-spectrum-for-ethyl-benzoate-contains-3330353132353333
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o m/z 165: Loss of the ethoxy radical (-OCzHs) from the ester.

o m/z 137: Subsequent loss of carbon monoxide (-CO) from the m/z 165 fragment.

Visualized Workflows and Protocols
General Analytical Workflow

This diagram outlines the typical process from sample receipt to final data reporting.

Sample Handling & Preparation

(Sample Receipt & Logging)

Prepare Solutions
(e.g., 0.1 mg/mL in Mobile Phase)
S

Analysis
HPLC-UV Analysis GC-MS Analysis pectroscopic Analysis
(Assay & Purity) (Identification) (NMR, FT-IR)
Data|Processing & Reporting

Process Chromatograms
& Spectra

Verify Against Specifications
& Validation Criteria

i

Generate Certificate
of Analysis (CoA)
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Caption: General workflow for the analysis of Ethyl 6-ethoxy-2-hydroxybenzoate.

ICH Method Validation Logic

This diagram illustrates the relationship between the core validation parameters.

Specificity Precision .
LOD & LOQ

Method Validation
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SN

Click to download full resolution via product page

Caption: Logical flow of ICH Q2(R2) analytical method validation.

Conclusion

The analytical methods presented in this note provide a robust framework for the
comprehensive characterization of Ethyl 6-ethoxy-2-hydroxybenzoate. The combination of
HPLC for accurate quantification, GC-MS for identity confirmation, and various spectroscopic
techniques for structural verification ensures a high degree of confidence in the quality of the
material. Adherence to the principles of method validation outlined by the ICH is critical for
ensuring that these methods are reliable, reproducible, and suitable for their intended use in
both research and regulated environments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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